![molecular formula C9H13Cl3N2 B1463570 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 1159823-84-3](/img/structure/B1463570.png)

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Vue d'ensemble

Description

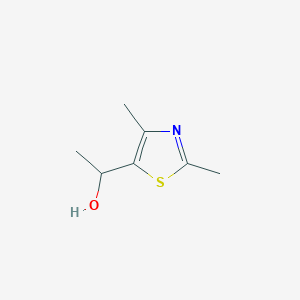

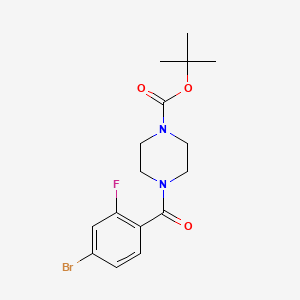

“9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride” is a chemical compound. It is also known as "4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" . The compound has a molecular weight of 282.77 .

Synthesis Analysis

The synthesis of benzodiazepines, which includes “9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride”, has been described in the literature . The process involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones .Molecular Structure Analysis

The InChI code for “9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride” is1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 . Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Applications De Recherche Scientifique

Synthesis and Derivative Development

Novel Synthesis Approaches : A significant amount of research has been focused on developing novel synthetic methods for benzodiazepine derivatives, demonstrating their potential for creating a wide variety of biologically active molecules. For instance, Shaabani et al. (2009) described an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using a one-pot, three-component condensation reaction, highlighting the structural similarity to compounds like triflubazam and clobazam, which possess a wide spectrum of biological activities (Shaabani et al., 2009).

Chemical Structure and Reactivity : Research by Köllner and Geffken (2010) focused on cyclic oxalylation reactions to produce distinct 1H-benzo[e][1,4]diazepine derivatives, underlining the versatility and reactivity of the core structure in creating diverse compounds with potential biological applications (Köllner & Geffken, 2010).

Structural Analysis and Optimization

Stereochemistry and Mechanism Studies : Investigations into the stereochemistry and mechanisms of formation for benzodiazepine derivatives have been crucial. For example, Wang et al. (2001) synthesized specific 2,3-dihydro-benzo[1,4]diazepines and studied their formation mechanisms and stereochemistry through NMR spectroscopy and X-ray diffraction, providing insights into the synthesis of stereochemically complex molecules (Wang et al., 2001).

Solid-Phase Synthesis : The development of solid-phase synthesis techniques for 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones by Lemrová and Soural (2012) showcases the advancements in creating benzodiazepine derivatives with variable substitutions, allowing for the efficient preparation of compounds with potential therapeutic applications (Lemrová & Soural, 2012).

Biological Activity and Potential Applications

Pharmacological Potential : Research on novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives by Maltsev et al. (2021) highlighted their promising anxiolytic and analgesic properties, emphasizing the ongoing interest in benzodiazepine derivatives for therapeutic uses. The study provided evidence of significant analgesic and anxiolytic potentials, underlining the importance of structural diversity in enhancing biological activity (Maltsev et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHZTGCPIGPAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679463 | |

| Record name | 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride | |

CAS RN |

1159823-84-3 | |

| Record name | 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)

![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)